molecular formula C18H22N2S B1383178 N-(2-(Aziridin-1-yl)ethyl)-2-((2,4-dimethylphenyl)thio)aniline CAS No. 1928741-86-9

N-(2-(Aziridin-1-yl)ethyl)-2-((2,4-dimethylphenyl)thio)aniline

Cat. No. B1383178
M. Wt: 298.4 g/mol
InChI Key: AWHHLKAIICHHNB-UHFFFAOYSA-N
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Description

N-(2-(Aziridin-1-yl)ethyl)-2-((2,4-dimethylphenyl)thio)aniline, or N-(2-aziridinyl)ethyl-2-((2,4-dimethylphenyl)thio)aniline, is an organosulfur compound that is used in a variety of scientific research applications. It has a broad range of biochemical and physiological effects, and is advantageous for use in laboratory experiments.

Scientific Research Applications

  • Structural Analysis and Supramolecular Chemistry : Compounds similar to N-(2-(Aziridin-1-yl)ethyl)-2-((2,4-dimethylphenyl)thio)aniline demonstrate interesting structural features, such as planar backbones and unique dihedral angles, contributing to our understanding of supramolecular chemistry and hydrogen bonding interactions (Su et al., 2013).

  • Chemical Reactions and Mechanisms : Research has explored the reactions of related aziridine compounds with other chemicals, revealing insights into their reactivity and potential applications in synthetic chemistry (Chandrasekhar et al., 1977).

  • Spectroscopic Investigations : The study of compounds structurally similar to the one has been conducted using spectroscopic methods like FT–IR and UV–Vis, aiding in the identification and characterization of new molecules (Ceylan et al., 2016).

  • Catalysis and Selectivity : Research on N-benzylidene aniline and related compounds has contributed to our understanding of catalysis, particularly in reactions producing aziridines, revealing insights into reaction selectivity (Mayer et al., 2001).

  • Kinetics and Reaction Dynamics : Studies have been conducted on the kinetics and mechanisms of reactions involving anilines and aziridine derivatives, which is valuable for understanding the dynamics of these chemical processes (Castro et al., 1999).

  • Biological Activity : While your requirements exclude drug use and side effects, it's worth noting that structurally similar compounds have been evaluated for biological activities like antibacterial and antifungal properties (Farghaly et al., 2014).

properties

IUPAC Name

N-[2-(aziridin-1-yl)ethyl]-2-(2,4-dimethylphenyl)sulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2S/c1-14-7-8-17(15(2)13-14)21-18-6-4-3-5-16(18)19-9-10-20-11-12-20/h3-8,13,19H,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWHHLKAIICHHNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)SC2=CC=CC=C2NCCN3CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(Aziridin-1-yl)ethyl)-2-((2,4-dimethylphenyl)thio)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-(Aziridin-1-yl)ethyl)-2-((2,4-dimethylphenyl)thio)aniline
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N-(2-(Aziridin-1-yl)ethyl)-2-((2,4-dimethylphenyl)thio)aniline
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N-(2-(Aziridin-1-yl)ethyl)-2-((2,4-dimethylphenyl)thio)aniline
Reactant of Route 4
N-(2-(Aziridin-1-yl)ethyl)-2-((2,4-dimethylphenyl)thio)aniline
Reactant of Route 5
N-(2-(Aziridin-1-yl)ethyl)-2-((2,4-dimethylphenyl)thio)aniline
Reactant of Route 6
N-(2-(Aziridin-1-yl)ethyl)-2-((2,4-dimethylphenyl)thio)aniline

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